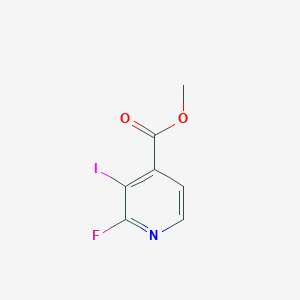
Methyl 2-fluoro-3-iodopyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with isonicotinic acid methyl ester, which undergoes nitration to form methyl 3-nitro-4-pyridylcarboxylate. This intermediate is then subjected to nucleophilic aromatic substitution with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The use of efficient fluorinating reagents and controlled reaction conditions is crucial for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-3-iodopyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride anions yields fluorinated pyridine derivatives .
Applications De Recherche Scientifique
Methyl 2-fluoro-3-iodopyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoropyridine-4-carboxylate
- 2-Fluoro-3-iodopyridine
- 3-Fluoro-4-iodopyridine
Uniqueness
Methyl 2-fluoro-3-iodopyridine-4-carboxylate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H5FINO2 |
|---|---|
Poids moléculaire |
281.02 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 |
Clé InChI |
OOSQOTHFKZJWLD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC=C1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
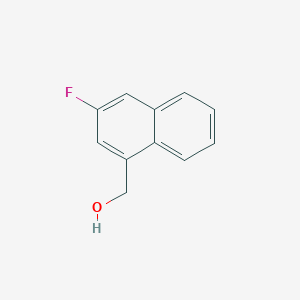
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
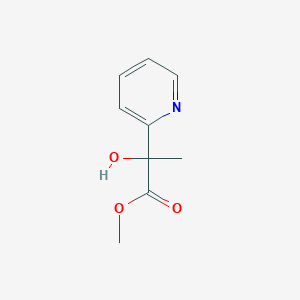

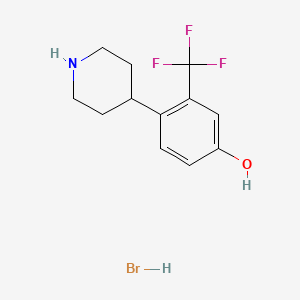
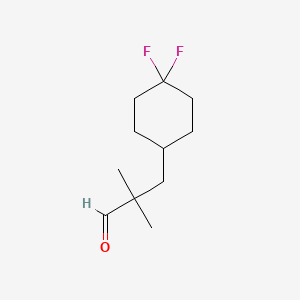

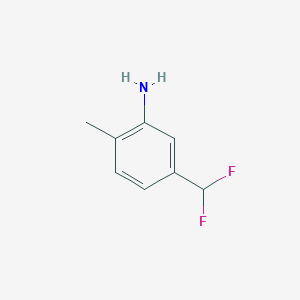
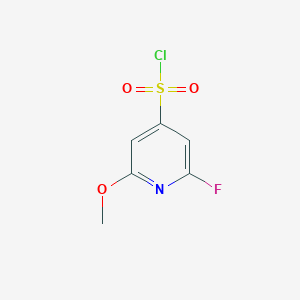
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
